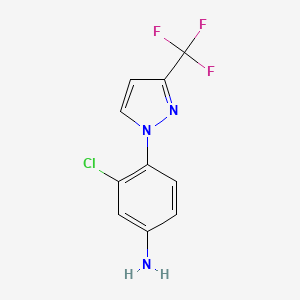

3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

説明

3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (C₁₀H₇ClF₃N₃) is a halogenated aniline derivative featuring a pyrazole ring substituted with a trifluoromethyl group at the 3-position. Its molecular weight is 261.63 g/mol, CAS number 1006467-61-3, and it is characterized by a polar surface area (PSA) of 43.84 Ų and a logP value of 3.71, indicating moderate lipophilicity . The compound’s structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a nucleophilic aniline moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

特性

IUPAC Name |

3-chloro-4-[3-(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3/c11-7-5-6(15)1-2-8(7)17-4-3-9(16-17)10(12,13)14/h1-5H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFGGVOBYRMHHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring followed by its attachment to the aniline ring. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization or chromatography is common to achieve the required quality standards .

化学反応の分析

Types of Reactions

3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives .

科学的研究の応用

Medicinal Chemistry

3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a versatile scaffold for the development of new drugs, particularly in targeting various biological pathways.

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making this compound a candidate for further investigation in cancer therapeutics.

Agrochemical Development

The compound's properties are also relevant in the field of agrochemicals. Its ability to interact with biological systems makes it suitable for developing herbicides and fungicides.

- Herbicidal Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain weeds, thus providing a basis for developing selective herbicides that minimize crop damage while effectively controlling weed populations.

Materials Science

In materials science, 3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can be utilized in synthesizing advanced materials.

- Polymer Chemistry : The compound can serve as a building block for creating polymers with specific properties, such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to innovative materials suitable for various industrial applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of analogs based on this compound and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Agrochemical Application

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled a range of common agricultural pests without harming beneficial insects. This finding supports its potential as an environmentally friendly alternative to traditional pesticides.

作用機序

The mechanism by which 3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline exerts its effects involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions .

類似化合物との比較

Table 1: Structural Features of Selected Pyrazole-Substituted Aniline Derivatives

Key Observations :

- Trifluoromethyl vs. Methyl Substitution : The trifluoromethyl group enhances electronegativity and metabolic stability compared to methyl .

- Extended Substituents : The addition of methoxyphenyl and benzyl groups (e.g., compound M640) increases molecular complexity and steric bulk, which may influence solubility and bioavailability .

Table 3: Property Comparison

*Estimated based on substituent contributions.

Key Findings :

- Lipophilicity : The trifluoromethyl group increases logP by ~0.9 compared to methyl, enhancing membrane permeability .

- Bioactivity : Trifluoromethylpyrazole derivatives are prevalent in pharmaceuticals (e.g., Mavacoxib) due to their metabolic stability and target affinity .

Commercial and Research Relevance

生物活性

3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, with the CAS number 1006467-61-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a trifluoromethyl group and a pyrazole moiety, suggest various pharmacological properties, particularly in antimicrobial and anticancer applications.

The molecular formula of 3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is C10H7ClF3N3, with a molecular weight of 261.63 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 261.631 g/mol |

| LogP | 3.7079 |

| PSA (Polar Surface Area) | 43.84 Ų |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrazole structure, particularly against Gram-positive bacteria. For instance, derivatives of trifluoromethyl phenyl have demonstrated significant antibacterial activity with low toxicity to human cells.

In one study, a series of pyrazole derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.78 to 3.125 μg/ml, indicating strong antibacterial effects .

Case Study:

A specific derivative related to 3-Chloro-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline exhibited a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, which is crucial for treating persistent bacterial infections .

Anticancer Activity

The biological activity of pyrazole derivatives extends to anticancer properties as well. Research indicates that certain pyrazole-linked compounds show significant cytotoxic effects against various cancer cell lines.

Table: Cytotoxicity Data of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.95 |

In another study, compounds derived from pyrazole exhibited significant inhibition of cell proliferation in various cancer cell lines, including MCF7 and A549, with IC50 values comparable to established chemotherapeutics .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with bacterial growth or cancer cell proliferation. For example, some pyrazole derivatives have been shown to inhibit Aurora-A kinase and topoisomerase IIa, leading to disrupted cell cycle progression and apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。